3-Chloro-5-(trifluoromethyl)picolinohydrazide
Overview
Description
3-Chloro-5-(trifluoromethyl)picolinohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbohydrazide moiety attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , a key enzyme involved in bacterial cell viability and virulence .
Mode of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that similar compounds can attenuate secondary metabolism and thwart bacterial growth .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinohydrazide can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride is a well-known method . Another method involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as diazotization deamination reactions, Grignard reagent reactions, and nucleophilic addition reactions with trifluoromethylation reagents . These methods are designed to optimize yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)picolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, catalytic fluorination of 2-chloropyridine over metal oxide catalysts in the presence of hydrogen fluoride is a typical reaction condition .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of the chloro group with a nucleophile can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)picolinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(trifluoromethyl)picolinohydrazide is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a carbohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(15)14-12/h1-2H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCOCPNXYZRGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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